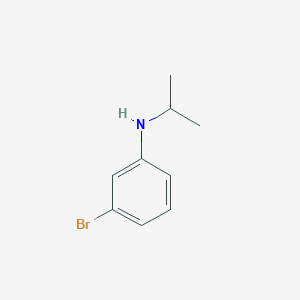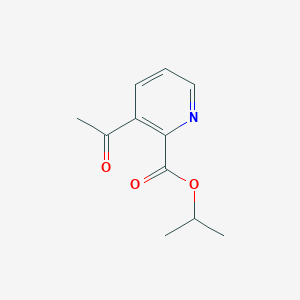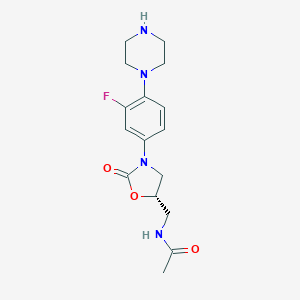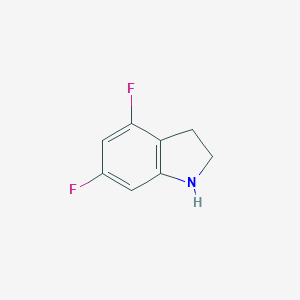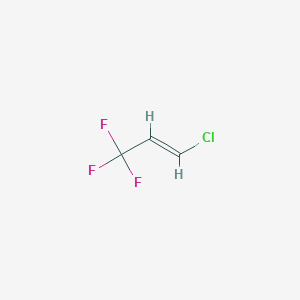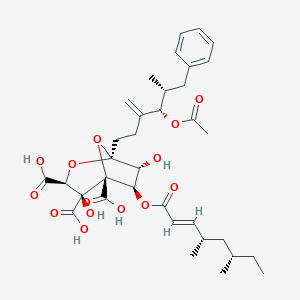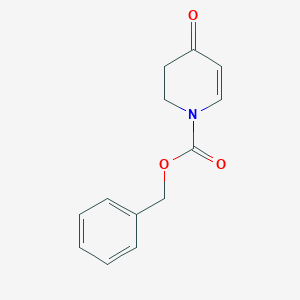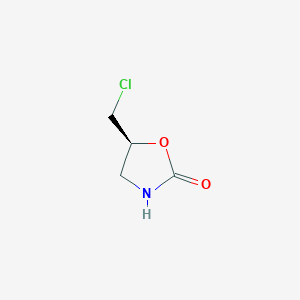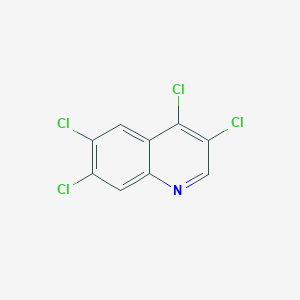
3,4,6,7-Tetrachloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,7-Tetrachloroquinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a highly chlorinated organic compound that has been extensively studied for its potential applications in various fields of research. The compound is synthesized through a multistep process that involves the chlorination of quinoline followed by further chemical reactions. In
Wissenschaftliche Forschungsanwendungen
3,4,6,7-Tetrachloroquinoline has been extensively studied for its potential applications in various fields of research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. The compound has also been studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, 3,4,6,7-Tetrachloroquinoline has been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.
Wirkmechanismus
The mechanism of action of 3,4,6,7-Tetrachloroquinoline is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been shown to generate singlet oxygen upon exposure to light, which can cause oxidative damage to cancer cells. Moreover, 3,4,6,7-Tetrachloroquinoline has been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription.
Biochemische Und Physiologische Effekte
3,4,6,7-Tetrachloroquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). The compound has also been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription. Moreover, 3,4,6,7-Tetrachloroquinoline has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,6,7-Tetrachloroquinoline has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. The compound has also been shown to have low toxicity in vitro, making it a suitable candidate for various biological assays. However, 3,4,6,7-Tetrachloroquinoline has some limitations for lab experiments. The compound is highly insoluble in water, which can make it difficult to dissolve in biological fluids. Moreover, the compound is highly reactive and can easily oxidize in the presence of air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the research on 3,4,6,7-Tetrachloroquinoline. One possible direction is to explore its potential as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. Moreover, future research can focus on the development of new synthesis methods for 3,4,6,7-Tetrachloroquinoline that can improve its solubility and stability in biological fluids.
Synthesemethoden
The synthesis of 3,4,6,7-Tetrachloroquinoline involves a series of chemical reactions. The first step is the chlorination of quinoline using a mixture of chlorine and hydrochloric acid. This reaction produces a mixture of chlorinated quinolines, which are then separated using various techniques such as column chromatography and recrystallization. The separated 3,4,6,7-Tetrachloroquinoline is then subjected to further chemical reactions such as reduction and oxidation to obtain the final product.
Eigenschaften
CAS-Nummer |
1204810-09-2 |
|---|---|
Produktname |
3,4,6,7-Tetrachloroquinoline |
Molekularformel |
C9H3Cl4N |
Molekulargewicht |
266.9 g/mol |
IUPAC-Name |
3,4,6,7-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-5-1-4-8(2-6(5)11)14-3-7(12)9(4)13/h1-3H |
InChI-Schlüssel |
LNTZALWBYSZVGS-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Cl)Cl |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Cl)Cl |
Synonyme |
3,4,6,7-Tetrachloroquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




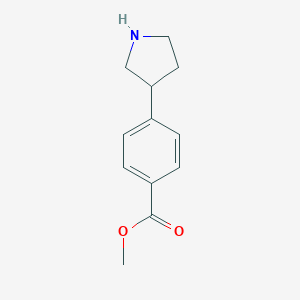
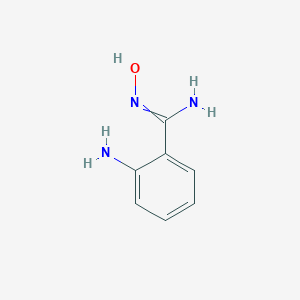
![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)
